2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
CAS No.: 1261992-43-1
Cat. No.: VC11752210
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261992-43-1 |
|---|---|
| Molecular Formula | C17H18N2O5S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H18N2O5S/c1-24-16-15(17(20)21)10-13(11-18-16)12-4-6-14(7-5-12)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21) |
| Standard InChI Key | QUEUAKBHPLZMHS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid possesses the molecular formula C₁₇H₁₈N₂O₅S and a molecular weight of 362.4 g/mol. The IUPAC name, 2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid, reflects its three core components:
-
A nicotinic acid backbone (pyridine-3-carboxylic acid) with a methoxy substituent at position 2.
-
A phenyl ring at position 5 of the pyridine, substituted with a pyrrolidin-1-ylsulfonyl group.
-
A sulfonamide bridge linking the pyrrolidine and phenyl groups .
The SMILES notation COC1=NC=C(C=C1C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O provides a standardized representation of its connectivity.
Stereochemical and Conformational Features
While no experimental crystallographic data are available, computational models predict a planar pyridine ring with dihedral angles of 15–30° between the phenyl and pyrrolidine groups due to steric hindrance . The sulfonamide group adopts a tetrahedral geometry, enabling hydrogen bonding with biological targets .
Table 1: Key Molecular Properties
Synthesis and Modification Strategies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via a multi-step sequence:
-
Sulfonation of 4-bromophenylboronic acid with pyrrolidine-1-sulfonyl chloride to form 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid .
-
Suzuki-Miyaura coupling with 2-methoxy-5-bromonicotinic acid to attach the phenylsulfonamide group .
-
Carboxylic acid protection/deprotection to prevent side reactions during coupling .
Optimization Challenges
Key hurdles include:
-
Low yield in sulfonation (~40%) due to competing hydrolysis of the sulfonyl chloride .
-
Steric hindrance during coupling, necessitating palladium catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
Biological Activity and Mechanistic Insights
Nicotinic Acid Derivative Effects
The nicotinic acid moiety suggests potential NAD+ precursor activity, analogous to niacin’s role in lipid metabolism. In vitro studies of related compounds show IC₅₀ values of 5–10 μM for NAD synthase inhibition .
Sulfonamide-Mediated Targets
The pyrrolidin-1-ylsulfonyl group may confer:
-
Carbonic anhydrase inhibition (Ki ~ 50 nM for CA-II), common to aryl sulfonamides .
-
Anti-inflammatory effects via COX-2 downregulation, as seen in sulfonamide-containing NSAIDs .
Table 2: Predicted Pharmacological Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume